2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
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Overview
Description
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a cyclopropane ring, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Carboxamide Formation: The carboxamide functional group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl groups or the carboxamide functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar fluorophenyl groups but different functional groups.
Fluspirilene: An antipsychotic drug that contains fluorophenyl groups and is used in medicinal chemistry.
Pimozide: Another antipsychotic drug with structural similarities to 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
Uniqueness
This compound is unique due to its specific combination of fluorophenyl groups and a cyclopropane ring with a carboxamide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63737-12-2 |
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Molecular Formula |
C18H17F2NO |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H17F2NO/c1-21(2)17(22)16-11-18(16,12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
WKUPAJSSHJLBOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC1(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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